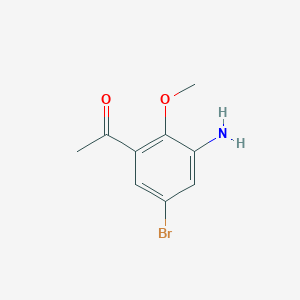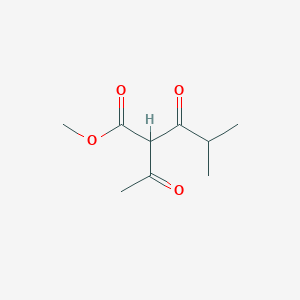
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene
Vue d'ensemble
Description
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene is a complex organic compound with the molecular formula C22H22N8. It is characterized by a benzene ring substituted with four imidazole groups at the 1, 2, 4, and 5 positions. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of bromine atoms with imidazole groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions where the imidazole groups are replaced by other functional groups.
Coordination: The imidazole groups can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Coordination: Metal salts such as nickel, cobalt, copper, and zinc salts in suitable solvents.
Major Products
Oxidation: Oxidized derivatives of the imidazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
Coordination: Metal-organic frameworks and coordination polymers.
Applications De Recherche Scientifique
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene primarily involves its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal centers can facilitate chemical reactions by providing active sites for substrate binding and transformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene: Similar structure but with three imidazole groups.
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene: Similar structure but with pyrazole groups instead of imidazole.
Uniqueness
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene is unique due to its four imidazole groups, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and coordination polymers with diverse applications in catalysis, gas storage, and advanced materials .
Propriétés
IUPAC Name |
1-[[2,4,5-tris(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-5-27(15-23-1)11-19-9-21(13-29-7-3-25-17-29)22(14-30-8-4-26-18-30)10-20(19)12-28-6-2-24-16-28/h1-10,15-18H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJZLVJLAOPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=C(C=C2CN3C=CN=C3)CN4C=CN=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)







![N-((2R,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanamide](/img/structure/B3139017.png)





